3-Indole-3-acetaldehyde sodium bisulfite
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Overview
Description
3-Indole-3-acetaldehyde sodium bisulfite: is an organic compound with the molecular formula C10H9NO · NaHSO3 and a molecular weight of 263.25 g/mol . It is a white crystalline solid that is commonly used in organic synthesis and research . This compound is known for its role as a reactant in the preparation of potential neurotransmitter analogs and in the Strecker reaction with cyanide-11C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Indole-3-acetaldehyde sodium bisulfite is typically prepared by reacting 3-indole-3-acetaldehyde with sodium bisulfite . The reaction is usually carried out in an organic solvent such as acetic acid . The reaction can be promoted by heating or irradiation with light . After the reaction is complete, the product is obtained through crystallization, filtration, and drying .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. This includes the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Indole-3-acetaldehyde sodium bisulfite can undergo oxidation reactions to form various oxidized products.
Reduction: It can also be reduced under appropriate conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents or nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized forms of the indole ring.
Reduction Products: Reduced derivatives of the original compound.
Substitution Products: Compounds with substituted functional groups on the indole ring.
Scientific Research Applications
3-Indole-3-acetaldehyde sodium bisulfite has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of potential neurotransmitter analogs.
Biology: The compound is involved in studies related to neurotransmitter pathways and their analogs.
Medicine: Research into potential therapeutic agents often utilizes this compound.
Industry: It is used in the preparation of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-indole-3-acetaldehyde sodium bisulfite involves its interaction with molecular targets in biological systems. It can act as a precursor to neurotransmitter analogs, influencing neurotransmitter pathways . The compound’s effects are mediated through its ability to undergo various chemical reactions, forming active intermediates that interact with specific molecular targets.
Comparison with Similar Compounds
- Indole-3-acetaldehyde
- Indole-3-acetic acid
- Indole-3-propionic acid
- Indole-3-carboxaldehyde
- Indole-3-acetamide
Comparison: 3-Indole-3-acetaldehyde sodium bisulfite is unique due to its bisulfite addition, which enhances its solubility and reactivity in certain reactions compared to its analogs . This makes it particularly useful in specific synthetic applications where other indole derivatives may not be as effective.
Properties
IUPAC Name |
sodium;1-hydroxy-2-(1H-indol-3-yl)ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKPCRCESPDDQX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036176 |
Source
|
Record name | Indole-3-acetaldehyde-sodium bisulfite addition compound | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301036176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20095-27-6 |
Source
|
Record name | Indole-3-acetaldehyde-sodium bisulfite addition compound | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301036176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-3-acetaldehyde sodium bisulfite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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